Exaluren disulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1375073-96-3 |

|---|---|

Molecular Formula |

C19H40N4O14S |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid |

InChI |

InChI=1S/C19H38N4O10.H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;/m0./s1 |

InChI Key |

BOIAUNVCOPGNOT-STOTURBNSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O |

Canonical SMILES |

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Exaluren Disulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exaluren disulfate (ELX-02) is an investigational, synthetic, eukaryotic ribosome-selective glycoside designed to address genetic diseases caused by nonsense mutations. As an aminoglycoside analog, its core mechanism of action is the induction of ribosomal read-through at premature termination codons (PTCs). This process allows for the synthesis of full-length, functional proteins, thereby offering a therapeutic strategy for a range of monogenic disorders. This document provides a comprehensive overview of the molecular mechanism of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Ribosomal Read-through of Premature Termination Codons

This compound's therapeutic effect is centered on its interaction with the eukaryotic ribosome.[1][2] Nonsense mutations introduce a premature termination codon (UAA, UAG, or UGA) into the coding sequence of a gene. During translation, the ribosome recognizes this PTC and prematurely terminates protein synthesis, leading to the production of a truncated, non-functional protein.

This compound intervenes at this stage by binding to the decoding site within the small ribosomal subunit.[1] This binding alters the conformation of the ribosome, reducing its ability to discriminate between a cognate stop signal and a near-cognate aminoacyl-tRNA.[1] This increased promiscuity at the A-site allows for the incorporation of an amino acid at the PTC, enabling the ribosome to continue translation to the native stop codon. The resulting full-length protein can then undergo proper folding and trafficking to its intended cellular location to perform its biological function.

A critical aspect of this compound's mechanism is its selectivity for premature stop codons over native stop codons.[3][4] This selectivity is crucial for minimizing off-target effects and potential toxicity that could arise from the read-through of normal termination signals.

Downstream Signaling and Therapeutic Implications

The restoration of full-length protein expression by this compound has significant downstream effects that vary depending on the specific genetic disease being targeted.

Cystic Fibrosis

In cystic fibrosis (CF) caused by nonsense mutations in the CFTR gene, this compound promotes the synthesis of functional CFTR protein.[3][5] The restored CFTR protein is trafficked to the apical membrane of epithelial cells, where it functions as a chloride ion channel. The re-establishment of chloride transport across the cell membrane leads to the normalization of airway surface liquid hydration, which is crucial for mucociliary clearance.[6] The efficacy of this compound in restoring CFTR function can be further enhanced by co-administration with CFTR modulators.[5]

References

- 1. eloxxpharma.com [eloxxpharma.com]

- 2. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. researchgate.net [researchgate.net]

- 5. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Consequences of CFTR Interactions in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Exaluren Disulfate: A Technical Guide for Drug Development Professionals

Abstract

Exaluren disulfate (also known as ELX-02 disulfate or NB-124 disulfate) is an investigational, synthetic eukaryotic ribosome selective glycoside (ERSG) currently under development as a therapeutic agent for genetic diseases caused by nonsense mutations. As a small molecule aminoglycoside analog, this compound functions as a ribosomal protein modulator, promoting the read-through of premature termination codons (PTCs) to produce full-length, functional proteins. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies relevant to the research and development of this compound.

Chemical Structure and Properties

This compound is the disulfate salt of Exaluren. Its chemical structure and properties are summarized below.

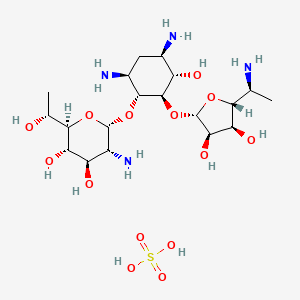

Chemical Structure:

Pharmacokinetics and Metabolism

In vivo studies in mice have provided initial insights into the pharmacokinetic profile of this compound. Following subcutaneous administration, the compound is rapidly absorbed, reaching maximum plasma concentrations (Tmax) at approximately 0.25 hours. [1]It is also rapidly eliminated from plasma. [1]Tissue distribution studies have shown that the highest concentrations of this compound are found in the kidney, followed by the spleen and liver. [1] Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration |

| Tmax | 0.25 hours | Subcutaneous |

| Half-life (t₁/₂) | ~0.5 hours | Subcutaneous |

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the types of experiments cited in the literature for this compound. Specific parameters may need to be optimized for individual laboratory conditions and cell lines.

In Vitro Nonsense Mutation Read-through Assay (Luciferase Reporter Assay)

This assay is designed to quantify the read-through efficiency of a premature termination codon in the presence of a test compound.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

Transfection: Transfect the cells with a dual-luciferase reporter plasmid containing a premature termination codon (e.g., UGA) between the Renilla and Firefly luciferase genes using a suitable transfection reagent. A control plasmid without the PTC should be used in parallel.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., water or PBS).

-

Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis: Wash the cells with PBS and then add 20 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Measurement: Measure the Firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Calculate the read-through efficiency as the ratio of Firefly luciferase activity to Renilla luciferase activity. Normalize the results to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.

Protocol:

-

Cell Seeding: Seed a human cell line (e.g., HeLa or a relevant disease model cell line) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 1 µM to 500 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the cell viability.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for assessing the pharmacokinetic profile of this compound in a mouse model.

Protocol:

-

Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimate the animals for at least one week before the experiment.

-

Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via subcutaneous injection.

-

Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Tissue Collection (optional): At the final time point, euthanize the animals and collect relevant tissues (kidney, liver, spleen, etc.). Homogenize the tissues in PBS.

-

Sample Analysis: Determine the concentration of this compound in the plasma and tissue homogenates using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using appropriate software.

Conclusion

This compound is a promising drug candidate for the treatment of genetic disorders caused by nonsense mutations. Its mechanism of action, which involves the modulation of ribosomal function to enable read-through of premature termination codons, offers a novel therapeutic strategy for a range of diseases with high unmet medical needs. The data summarized in this technical guide provide a foundation for further research and development of this compound. Future studies should focus on elucidating the detailed structural basis of its interaction with the ribosome, optimizing its pharmacokinetic and safety profiles, and evaluating its efficacy in relevant preclinical and clinical models.

References

Exaluren Disulfate (CAS: 2244622-33-9): A Technical Guide to a Novel Read-Through Agent for Genetic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exaluren (B607397) disulfate, also known as ELX-02, is an investigational, synthetic, small molecule designed as a eukaryotic ribosomal selective glycoside (ERSG). It is being developed as a therapeutic agent for genetic diseases caused by nonsense mutations. By interacting with the ribosome, Exaluren disulfate induces the read-through of premature termination codons (PTCs), leading to the production of a full-length, functional protein. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacokinetic profile, and clinical trial protocols for indications such as Cystic Fibrosis and Alport Syndrome.

Chemical and Physical Properties

This compound is a synthetic aminoglycoside analog. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2244622-33-9 |

| Synonyms | ELX-02 disulfate, NB-124 disulfate |

| Molecular Formula | C₁₉H₄₂N₄O₁₈S₂ |

| Molecular Weight | 678.68 g/mol |

| Appearance | Yellow to brown solid[1] |

| Purity | ≥98.0% (by NMR)[1][2] |

| Storage | -20°C, stored under nitrogen[1] |

Mechanism of Action: Overcoming Nonsense Mutations

This compound's therapeutic potential lies in its ability to overcome the effects of nonsense mutations. These mutations introduce a premature termination codon (PTC) in the messenger RNA (mRNA), leading to the synthesis of a truncated, non-functional protein. This compound acts as a read-through agent, enabling the ribosome to bypass the PTC and continue translation to produce a full-length protein.[3][4][5]

The proposed mechanism involves the binding of this compound to the decoding center of the eukaryotic ribosome. This binding is thought to reduce the fidelity of codon recognition, allowing a near-cognate aminoacyl-tRNA to be incorporated at the site of the PTC, thus permitting the continuation of protein synthesis.

Caption: Mechanism of action of this compound in overcoming nonsense mutations.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in both healthy volunteers and patient populations. The key parameters are summarized below.

Pharmacokinetics in Healthy Volunteers (Phase 1 Study)

A Phase 1, randomized, double-blind, placebo-controlled, multiple-ascending-dose study was conducted in 62 healthy volunteers.[6][7]

| Parameter | Value | Details |

| Administration | Subcutaneous (SC) | Multiple ascending doses |

| Absorption | Rapid | Tmax of approximately 0.25 hours after single and repeated administration.[3] |

| Bioavailability | Nearly 100% | Absolute bioavailability of 0.98 when given SC.[6] |

| Distribution | Dose-proportional plasma exposure | No apparent accumulation with multiple doses.[6][7] |

| Metabolism | Not metabolized | [6] |

| Elimination | Rapid, biphasic | Terminal half-life (T₁/₂) of approximately 0.5 hours.[3] |

| Excretion | Renal | Excreted in the urine essentially as the unchanged parent compound.[6] |

Tissue Distribution in Preclinical Models

In a mouse model with a nonsense mutation, subcutaneously administered this compound showed dose-dependent tissue accumulation. The highest concentrations were observed in the kidney, followed by the spleen and liver.[3]

Clinical Trials and Experimental Protocols

This compound is being investigated in several clinical trials for various genetic disorders caused by nonsense mutations.

Cystic Fibrosis (CF) - NCT04135495

This Phase 2 open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of subcutaneously administered this compound in CF patients with at least one G542X allele.[1][8]

Experimental Protocol:

-

Patient Population: Up to 16 CF patients with a G542X mutation on one or both alleles.[8]

-

Intervention: Intra-patient dose escalation with four increasing doses of this compound.[8]

-

Primary Outcome Measures: Safety and tolerability.

-

Secondary Outcome Measures:

-

Change from baseline in sweat chloride concentration.

-

Change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1).

-

Caption: Workflow for the Phase 2 clinical trial of this compound in Cystic Fibrosis.

Alport Syndrome - NCT05448755

This is a Phase 2 open-label pilot study to evaluate the safety and efficacy of subcutaneously administered this compound in patients with Alport Syndrome caused by nonsense mutations in the COL4A5, COL4A3, or COL4A4 genes.[3][9]

Experimental Protocol:

-

Patient Population: Up to 8 patients with a confirmed diagnosis of Alport Syndrome with a documented nonsense mutation.[9]

-

Intervention: this compound 0.75 mg/kg administered subcutaneously once daily.[2][3][9]

-

Follow-up Period: 12 weeks (90 days) after the last treatment.[3][9]

-

Primary Outcome Measures:

-

Safety and tolerability.

-

Change in proteinuria and hematuria.

-

-

Secondary Outcome Measures:

-

Evaluation of read-through effect on Collagen IV expression in the kidney and ear.[2]

-

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. isrctn.com [isrctn.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ISRCTN [isrctn.com]

- 5. A Randomized, Double‐Blind, Placebo‐Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX‐02 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. exaluren (ELX-02) / Eloxx Pharma [delta.larvol.com]

- 7. A Randomized, Double-Blind, Placebo-Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX-02 in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eloxxpharma.com [eloxxpharma.com]

- 9. A Study of ELX-02 in Patients With Alport Syndrome | Clinical Research Trial Listing [centerwatch.com]

An In-depth Technical Guide to the Ribosomal Binding and Selectivity of ELX-02

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELX-02 is an investigational, synthetic aminoglycoside analog designed to address genetic diseases caused by nonsense mutations.[1][2] These mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein and often triggering mRNA degradation through the nonsense-mediated mRNA decay (NMD) pathway.[1] ELX-02 is classified as a Eukaryotic Ribosomal Selective Glycoside (ERSG) that acts as a translational read-through agent.[3][4][5] By interacting with the ribosome, it enables the incorporation of a near-cognate aminoacyl-tRNA at the site of the PTC, thereby restoring the synthesis of full-length, functional protein.[1]

Developed by Eloxx Pharmaceuticals, ELX-02 has been engineered to overcome the toxicity limitations of conventional aminoglycosides like gentamicin (B1671437) and G418, which have hampered their long-term clinical use.[6][7] This guide provides a detailed technical overview of ELX-02's mechanism of action, its binding affinity and selectivity for the eukaryotic ribosome, and the key experimental protocols used to characterize its activity.

Core Mechanism of Action

ELX-02 exerts its therapeutic effect by directly binding to the decoding center (A-site) within the small (40S) subunit of the eukaryotic ribosome.[1][8] This interaction reduces the ribosome's proofreading capability and fidelity, lowering the stringency for codon-anticodon pairing.[1] Consequently, the ribosome is more likely to accept a near-cognate tRNA at the PTC instead of recruiting release factors, which would normally terminate translation. This process, known as translational read-through, allows the ribosome to bypass the premature stop signal and continue synthesizing the full-length polypeptide.[1]

Furthermore, by promoting the translation of PTC-containing transcripts, ELX-02 can rescue these mRNAs from degradation. The presence of a translating ribosome can displace the protein complexes that initiate the NMD pathway, thereby increasing the steady-state levels of the target mRNA available for protein production.[1][6]

Ribosome Binding and Selectivity

A key innovation in the development of ELX-02 was engineering selectivity for the eukaryotic cytoplasmic ribosome while minimizing affinity for prokaryotic and eukaryotic mitochondrial ribosomes.[6][8] This design hypothesis posits that the off-target toxicities of traditional aminoglycosides, such as nephrotoxicity and ototoxicity, are linked to their interaction with mitochondrial ribosomes.[6][9] By reducing this interaction, ELX-02 was designed to have an improved safety profile.[8][9]

Selectivity for Eukaryotic Cytoplasmic Ribosomes

ELX-02 was developed through a systematic campaign to dissect the antibacterial and toxic effects of aminoglycosides from their PTC read-through activity.[10] This research demonstrated that modifying the aminoglycoside scaffold could reduce affinity for mitochondrial and prokaryotic ribosomes while maintaining or increasing affinity for the intended target: the eukaryotic cytoplasmic ribosome.[6][8] This enhanced selectivity is a cornerstone of its design, aiming for potent read-through activity with reduced toxicity.[8] For instance, ELX-02 exhibits antibacterial activity that is 100-fold lower than gentamicin, underscoring its reduced affinity for prokaryotic ribosomes.[6][11]

Selectivity for PTCs vs. Native Termination Codons (NTCs)

A critical requirement for a therapeutic read-through agent is the ability to discriminate between a premature termination codon and a native termination codon (NTC) at the end of a coding sequence. Indiscriminate read-through of NTCs would lead to the production of elongated, non-functional proteins with potentially dominant-negative or toxic effects. Preclinical studies have demonstrated ELX-02's selectivity for PTCs.[12] In multiple experimental models, including analyses of cells from healthy human subjects treated with ELX-02, read-through of NTCs was not observed at concentrations that produced significant PTC read-through.[3][5][13]

Quantitative Data Presentation

While specific dissociation constants (Kd) for ELX-02 binding to various ribosome types are not publicly available, the following tables summarize the available quantitative and comparative data on its efficacy and selectivity from preclinical and clinical studies.

Table 1: Comparative Efficacy and Selectivity of ELX-02

| Parameter | ELX-02 | Gentamicin | G418 (Geneticin) | Reference |

| PTC Read-through Efficacy | 2-5 times higher | Baseline | Higher than Gentamicin, but highly cytotoxic | [6] |

| Antibacterial Activity | 100-fold lower | Baseline | N/A | [6][11] |

| Selectivity Principle | High for eukaryotic cytoplasmic ribosome; Low for mitochondrial/prokaryotic | Lower selectivity | Lower selectivity | [6][8] |

| NTC Read-through | Not observed at therapeutic doses | Can occur | Can occur | [3][12][13] |

Table 2: Dose-Dependent Functional Restoration of CFTR in Cellular Models

| Model System | Nonsense Mutation | ELX-02 Concentration | Observed Effect | Reference |

| FRT Cells | G542X-CFTR | Dose-dependent | Partial restoration of CFTR function | [7] |

| Patient-Derived Organoids | G550X-CFTR | 80 µM | Significantly higher CFTR function vs. G542X | [14] |

| Patient-Derived Organoids | G542X-CFTR | 80 µM | Increased CFTR mRNA, protein, and function | [7][14] |

| HBE Cells | W1282X-CFTR | Not specified | Increased CFTR mRNA levels | [12] |

Key Experimental Methodologies

The characterization of ELX-02's activity relies on a suite of specialized biochemical and cell-based assays. Detailed protocols for three pivotal experimental approaches are provided below.

Dual-Luciferase Reporter Assay for PTC Read-through

This is the primary method for quantifying the read-through efficiency of a compound in a high-throughput manner. It utilizes a reporter plasmid containing two luciferase genes, typically Renilla and firefly, separated by a nonsense mutation within a specific sequence context.

Experimental Workflow Diagram

Protocol:

-

Plasmid Construction: A DNA fragment containing the PTC of interest (e.g., G542X from the CFTR gene) and its flanking sequences (typically 3 codons upstream and downstream) is cloned between the coding sequences of Renilla and firefly luciferases. The upstream Renilla gene lacks a stop codon, and the downstream firefly gene lacks a start codon.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or another suitable cell line are cultured in 96-well plates and transfected with the reporter plasmid using a standard lipid-based transfection reagent.

-

Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of ELX-02 or control compounds (e.g., G418 as a positive control, vehicle as a negative control).

-

Incubation: Cells are incubated with the compound for 24 to 48 hours to allow for transcription, translation, and protein accumulation.

-

Cell Lysis: The culture medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferases.

-

Luminescence Measurement: The cell lysate is transferred to an opaque microplate.

-

First, the firefly luciferase assay reagent is added, and luminescence (proportional to read-through) is immediately measured using a luminometer.

-

Next, a stop reagent is added to quench the firefly reaction, which also contains the substrate for Renilla luciferase. The Renilla luminescence (internal control for transfection efficiency and cell viability) is then measured.

-

-

Data Analysis: The read-through efficiency is calculated as the ratio of firefly luminescence to Renilla luminescence. This ratio is then normalized to the vehicle control to determine the fold-increase in read-through.

Western Blot Analysis of Full-Length Protein Restoration

This technique is essential for visually confirming the production of full-length protein from a nonsense allele following treatment with a read-through agent. The example below is tailored for the detection of the CFTR protein.

Protocol:

-

Cell Culture and Treatment: Cells expressing the target nonsense mutation (e.g., human bronchial epithelial cells from a CF patient with the G542X mutation) are cultured to confluence. The cells are then treated with ELX-02 at desired concentrations for 48-72 hours.

-

Protein Extraction (Lysis): Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors. The cell lysate is scraped, collected, and centrifuged to pellet cell debris. The supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or similar protein assay to ensure equal loading.

-

SDS-PAGE: 30-50 µg of total protein per sample is mixed with sample buffer containing SDS and a reducing agent (DTT). Samples are heated (e.g., 65°C for 15 minutes; boiling is avoided for CFTR) and loaded onto a 6% or 7% polyacrylamide gel.[3] Electrophoresis is performed to separate proteins by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% nonfat milk or commercial blocking buffer in TBST) for at least 1 hour to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-CFTR antibody 596).[11][13]

-

Secondary Antibody Incubation: After washing the membrane to remove unbound primary antibody, it is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After final washes, an enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is detected by exposing the membrane to X-ray film or a digital imaging system. The presence of a band at the expected molecular weight for the full-length protein indicates successful read-through.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful, genome-wide technique used to map the precise positions of ribosomes on mRNA. It can be used to confirm the mechanism of action of drugs like ELX-02 by showing increased ribosome density downstream of a PTC, indicative of read-through.

Protocol:

-

Translation Arrest: Cells are treated with a translation inhibitor, such as cycloheximide, to stall ribosomes on the mRNA transcripts.

-

Cell Lysis and Nuclease Digestion: Cells are lysed under conditions that maintain ribosome-mRNA integrity. The lysate is treated with RNase I, which digests all mRNA that is not protected within the ribosome. The resulting ribosome-protected fragments (RPFs) are typically ~28-30 nucleotides long.

-

Ribosome Isolation: The monosome fraction (single ribosomes with their protected mRNA fragment) is isolated from the nuclease-treated lysate, often by ultracentrifugation through a sucrose (B13894) density gradient.

-

RPF Extraction: RNA is extracted from the isolated monosome fraction.

-

Library Preparation:

-

The extracted RPFs are size-selected by polyacrylamide gel electrophoresis (PAGE).

-

Adapters are ligated to the 3' and 5' ends of the RPFs.

-

The ligated RPFs are reverse transcribed into cDNA.

-

The resulting cDNA is circularized and then amplified by PCR to create a sequencing library.

-

-

High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. The density of reads mapping to specific locations reveals the positions of the ribosomes. In the context of ELX-02, an increase in ribosome footprints downstream of a known PTC in treated versus untreated cells provides strong evidence for translational read-through.

Signaling Pathway Context: The NMD Pathway

The Nonsense-Mediated mRNA Decay (NMD) pathway is a critical cellular surveillance mechanism that identifies and degrades mRNAs containing PTCs.[6] This prevents the synthesis of truncated proteins that could be harmful. The recognition of a PTC often involves the Exon Junction Complex (EJC), which is deposited upstream of exon-exon junctions during splicing. When a ribosome terminates translation at a PTC located upstream of an EJC, it triggers a series of events involving the UPF proteins (UPF1, UPF2, UPF3), leading to mRNA decapping, deadenylation, and degradation.

ELX-02's mechanism is intertwined with NMD. By promoting ribosomal read-through of the PTC, it allows the ribosome to continue translation and displace the downstream EJCs. This prevents the recognition of the transcript as aberrant, thereby rescuing it from NMD-mediated degradation and increasing the pool of mRNA available for translation into full-length protein.[6]

Conclusion

ELX-02 represents a rationally designed therapeutic agent that leverages a deep understanding of ribosome function and aminoglycoside chemistry. Its core mechanism relies on binding to the eukaryotic ribosomal A-site to promote the read-through of premature termination codons. The key innovation lies in its engineered selectivity, which increases its affinity for eukaryotic cytoplasmic ribosomes over mitochondrial and prokaryotic ribosomes, a feature intended to mitigate the toxicities that have limited older aminoglycosides. Furthermore, robust preclinical data demonstrate its selectivity for premature stop codons over native stop codons, a critical feature for its therapeutic utility. The experimental methodologies outlined in this guide provide the foundation for quantifying its activity and confirming its mechanism of action, supporting its ongoing clinical development for a range of genetic diseases driven by nonsense mutations.[2]

References

- 1. eloxxpharma.com [eloxxpharma.com]

- 2. Eloxx Pharmaceuticals to Advance ELX-02 Into Pivotal Trial for the Treatment of Alport Syndrome With Nonsense Mutations Following Achievement of Remission in Patient in Phase 2 Study [drug-dev.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, Tolerability, and Pharmacokinetics of Single Ascending Doses of ELX-02, a Potential Treatment for Genetic Disorders Caused by Nonsense Mutations, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased Selectivity towards Cytoplasmic versus Mitochondrial Ribosome Confers Improved Efficiency of Synthetic Aminoglycosides in Fixing Damaged Genes: A Strategy for Treatment of Genetic Diseases Caused by Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased selectivity toward cytoplasmic versus mitochondrial ribosome confers improved efficiency of synthetic aminoglycosides in fixing damaged genes: a strategy for treatment of genetic diseases caused by nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 11. ELX-02 Generates Protein via Premature Stop Codon Read-Through without Inducing Native Stop Codon Read-Through Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Exaluren Disulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaluren, also known as ELX-02 or NB-124, is an investigational synthetic aminoglycoside analogue.[1][2][3][4] Its chemical name is 6'-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-a-L-talofuranosyl)-paromamine. Exaluren is classified as a eukaryotic ribosome selective glycoside (ERSG) and is being developed for the treatment of genetic diseases caused by nonsense mutations.[1][5] The disulfate salt of Exaluren is the form under clinical investigation. This technical guide provides a comprehensive overview of the available information regarding the synthesis of Exaluren disulfate, tailored for professionals in drug development and chemical research.

While a detailed, step-by-step synthesis pathway for this compound is not publicly available in the searched scientific literature or patents, this guide will present the known chemical information and infer a plausible synthetic strategy based on the synthesis of related aminoglycoside analogues.

Chemical Properties and Structure

A clear understanding of the target molecule's structure is fundamental to devising a synthetic route.

| Property | Value |

| Chemical Name | 6'-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-a-L-talofuranosyl)-paromamine disulfate |

| Synonyms | ELX-02 disulfate, NB-124 disulfate |

| Molecular Formula | C₁₉H₄₀N₄O₁₆S₂ |

| Molecular Weight | 648.66 g/mol |

Diagram of the Core Logical Structure of Aminoglycoside Synthesis

The synthesis of a complex aminoglycoside like Exaluren typically involves a convergent strategy where key building blocks are synthesized separately and then coupled together.

Caption: A generalized workflow for the synthesis of this compound.

Proposed Synthesis Pathway

Based on the synthesis of related aminoglycosides such as NB30 and NB54, a plausible synthetic pathway for Exaluren can be outlined.[6] The synthesis would likely involve the preparation of two key intermediates: a protected paromamine derivative and a protected 5-amino-5,6-dideoxy-α-L-talofuranosyl donor.

1. Synthesis of the Protected Paromamine Acceptor:

The synthesis would start from commercially available paromamine. The amino and hydroxyl groups of paromamine would need to be selectively protected to allow for regioselective glycosylation at the 5-hydroxyl group of the 2-deoxystreptamine (B1221613) ring. This multi-step process would involve:

-

N-protection: Using suitable protecting groups for the amino functionalities, such as carbamates (e.g., Cbz, Boc) or azides.

-

O-protection: Selective protection of the hydroxyl groups, often utilizing silyl (B83357) ethers (e.g., TBS, TIPS) or benzyl (B1604629) ethers.

2. Synthesis of the 5-amino-5,6-dideoxy-α-L-talofuranosyl Donor:

This is a more complex fragment and its synthesis would likely start from a readily available sugar, such as D-glucose or D-galactose, and involve multiple stereocontrolled transformations. Key steps would include:

-

Epimerization and functional group interconversions to achieve the L-talo configuration.

-

Introduction of the 6'-methyl group with the correct (R)-stereochemistry.

-

Installation of the 5'-amino group, likely from a corresponding azide (B81097) or nitro precursor.

-

Formation of a suitable glycosyl donor at the anomeric position, such as a trichloroacetimidate, thioglycoside, or glycosyl halide.

3. Glycosylation:

The protected paromamine acceptor and the talofuranosyl donor would be coupled via a glycosylation reaction. The choice of promoter (e.g., TMSOTf, NIS/TfOH) would depend on the nature of the glycosyl donor. This is a critical step that establishes the key glycosidic linkage.

4. Deprotection and Salt Formation:

Following successful glycosylation, all protecting groups would be removed in a final deprotection sequence. This typically involves hydrogenation to remove benzyl and Cbz groups, acidic conditions for Boc and silyl groups, and reduction of azides. The final free base of Exaluren would then be treated with sulfuric acid to form the disulfate salt.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for Exaluren synthesis were found, the following are generalized, hypothetical procedures for key steps based on common practices in carbohydrate and aminoglycoside chemistry.

General Glycosylation Protocol (using a Trichloroacetimidate Donor):

-

The protected paromamine acceptor (1.0 eq) and the glycosyl donor (1.2-1.5 eq) are dissolved in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to a low temperature (e.g., -78 °C to 0 °C).

-

A catalytic amount of a Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) is added dropwise.

-

The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a base (e.g., triethylamine, pyridine), diluted with an organic solvent, and washed with aqueous solutions to remove the catalyst and byproducts.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Deprotection Protocol (Hydrogenolysis):

-

The protected aminoglycoside is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with THF/water).

-

A palladium catalyst (e.g., 10% Pd/C) is added.

-

The reaction mixture is stirred under a hydrogen atmosphere (from a balloon or in a pressure vessel) at room temperature until the reaction is complete (monitored by TLC or mass spectrometry).

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected product.

Diagram of a Plausible Glycosylation Workflow

Caption: A representative experimental workflow for the key glycosylation step.

The synthesis of this compound is a complex, multi-step process that requires advanced techniques in carbohydrate and medicinal chemistry. While the precise, proprietary synthesis route is not publicly disclosed, this guide outlines a chemically plausible pathway based on the known structure of the molecule and established methods for the synthesis of related aminoglycosides. The successful synthesis would hinge on the efficient and stereocontrolled preparation of the key paromamine and talofuranosyl building blocks, followed by their effective coupling and subsequent deprotection and salt formation. Further research into the primary literature and patent landscape for closely related aminoglycoside analogues may provide more specific insights into the experimental conditions required for each step.

References

- 1. Exaluren (disulfate) - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Exaluren - Eloxx Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A comparative evaluation of NB30, NB54 and PTC124 in translational read-through efficacy for treatment of an USH1C nonsense mutation - PMC [pmc.ncbi.nlm.nih.gov]

Exaluren Disulfate: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaluren disulfate, also known as ELX-02 or NB-124, is a synthetic, investigational small molecule belonging to the aminoglycoside class of compounds.[1][2] It is classified as a eukaryotic ribosome-selective glycoside (ERSG) and is being developed by Eloxx Pharmaceuticals for the treatment of genetic diseases caused by nonsense mutations.[3][4] this compound is designed to enable the read-through of premature stop codons in messenger RNA (mRNA), leading to the synthesis of full-length, functional proteins.[4][5] This technical guide provides an in-depth overview of the available physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound.

Physicochemical Properties

This compound is a white to off-white amorphous powder.[5] While specific quantitative data for properties such as melting point and pKa are not publicly available, this section summarizes the known physicochemical characteristics.

Chemical Structure and Identity

-

Chemical Name: 6'-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-alpha-L-talofuranosyl)-paromamine disulfate

-

Synonyms: ELX-02 disulfate, NB-124 disulfate[6]

-

Chemical Class: Aminoglycoside, Eukaryotic Ribosome Selective Glycoside (ERSG)[3]

Solubility

The solubility of this compound has been reported in a common buffer system.

| Solvent | Solubility | Molar Concentration (mM) |

| Phosphate Buffered Saline (PBS) | 100 mg/mL | 147.34 |

Table 1: Solubility of this compound.

Storage and Stability

For long-term storage, stock solutions of Exaluren are recommended to be stored under the following conditions:

| Storage Temperature (°C) | Duration |

| -80 | 6 months |

| -20 | 1 month |

Table 2: Recommended Storage Conditions for Exaluren Stock Solutions.[7]

It is advised to store the solutions in sealed containers, protected from moisture.[7]

Mechanism of Action: Nonsense Mutation Read-Through

This compound's therapeutic potential lies in its ability to overcome the effects of nonsense mutations. These mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. This compound acts as a translational read-through agent.[5]

The mechanism involves the binding of this compound to the decoding A-site within the small subunit of the eukaryotic ribosome.[5][8] This binding event reduces the ribosome's ability to discriminate between cognate and near-cognate aminoacyl-transfer RNAs (tRNAs).[5] Consequently, a near-cognate tRNA can be incorporated at the site of the premature stop codon, allowing the ribosome to continue translation and produce a full-length protein.[5] This process is also associated with a decrease in nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades mRNAs containing PTCs, thereby increasing the pool of available mRNA for translation.[5]

Experimental Protocols

Detailed proprietary protocols for the synthesis and quality control of this compound are not publicly available. However, this section outlines the methodologies reported in published studies for evaluating its biological activity.

Quantification of Nonsense Read-Through (Western Blot)

This protocol describes the general steps used to assess the ability of this compound to restore full-length protein expression in cells containing a nonsense mutation.

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantify the total protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the full-length protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

-

Quantification of mRNA Levels (RT-qPCR)

This protocol outlines the general steps to measure the effect of this compound on the stability of mRNA containing a premature termination codon.

-

Cell Culture and Treatment:

-

Follow the same procedure as described in section 4.1.1.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the treated and control cells using a suitable RNA isolation kit.

-

Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the target mRNA.

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression.[10]

-

Pharmacokinetics

Preclinical and clinical studies have provided insights into the pharmacokinetic profile of this compound.

Preclinical Pharmacokinetics (in vivo)

| Parameter | Value | Conditions |

| Tmax (subcutaneous) | 0.25 hours | Single and repeated administration in mice |

| Terminal Half-life (T1/2) | 0.5 hours | Biphasic elimination from plasma in mice |

| Tissue Accumulation | Dose-dependent, highest in kidney, followed by spleen and liver | Repeat subcutaneous administration in mice |

Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice.[6][11]

Clinical Pharmacokinetics (Phase 1)

Phase 1 clinical trials in healthy volunteers have shown that this compound is rapidly absorbed and eliminated, with plasma exposure being dose-proportional.[12] The primary route of excretion is renal.[12]

Conclusion

This compound is a promising investigational drug that addresses the underlying cause of certain genetic diseases by promoting the read-through of nonsense mutations. Its mechanism of action, involving the modulation of ribosomal fidelity, offers a novel therapeutic strategy. While detailed information on its synthesis and some specific physicochemical properties remains proprietary, the available data on its biological activity and pharmacokinetic profile support its ongoing clinical development. This technical guide provides a comprehensive overview of the current public knowledge regarding this compound for the scientific and drug development community.

References

- 1. eloxxpharma.com [eloxxpharma.com]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. Design, synthesis, and evaluation of novel fluoroquinolone-aminoglycoside hybrid antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eloxx Pharmaceuticals Provides ELX-02 and ZKN-013 Program Updates - BioSpace [biospace.com]

- 5. eloxxpharma.com [eloxxpharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eloxxpharma.com [eloxxpharma.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A Randomized, Double-Blind, Placebo-Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX-02 in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exaluren Disulfate (C19H42N4O18S2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exaluren disulfate, also known as ELX-02, is an investigational, synthetic, small-molecule drug with the molecular formula C19H42N4O18S2. It belongs to a class of compounds known as Eukaryotic Ribosome Selective Glycosides (ERSGs). This compound is designed to address genetic diseases caused by nonsense mutations, which introduce a premature termination codon (PTC) into the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. The mechanism of action of this compound involves binding to the decoding center of the eukaryotic ribosome, which induces the read-through of these PTCs. This allows for the incorporation of a near-cognate aminoacyl-tRNA at the site of the nonsense mutation, enabling the ribosome to continue translation and produce a full-length, functional protein. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Introduction

Nonsense mutations are responsible for approximately 11% of all inherited genetic disorders, creating a significant unmet medical need.[1] These mutations result in the premature termination of protein synthesis, leading to a loss of protein function and the manifestation of disease. This compound (ELX-02) is a novel investigational drug being developed to address this underlying cause of disease.[1][2] It is a synthetic aminoglycoside analog that has been optimized to enhance translational read-through of premature termination codons while minimizing the off-target effects and toxicity associated with conventional aminoglycosides.[3][4] Preclinical and clinical studies have explored the potential of this compound in various genetic conditions, including cystic fibrosis, Alport syndrome, recessive dystrophic epidermolysis bullosa (RDEB), and junctional epidermolysis bullosa (JEB).[4][5][6]

Mechanism of Action: Ribosomal Read-through

The primary mechanism of action of this compound is the induction of ribosomal read-through at the site of a premature termination codon (PTC).[1][2]

-

Nonsense Mutation and Premature Termination: In a healthy individual, the ribosome translates the genetic code from an mRNA molecule into a functional protein. This process continues until a natural stop codon is reached, signaling the termination of translation. A nonsense mutation introduces a PTC (UAA, UAG, or UGA) within the coding sequence of the mRNA. When the ribosome encounters this PTC, it prematurely halts translation, leading to the release of a truncated and typically non-functional protein.[1][7]

-

This compound Intervention: this compound is designed to bind to a specific site on the small ribosomal subunit (the decoding center).[1][3] This binding induces a conformational change in the ribosome, which reduces the stringency of codon recognition.[2]

-

Restoration of Full-Length Protein: The altered conformation allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC. This "read-through" event enables the ribosome to continue translation beyond the premature stop signal, ultimately resulting in the synthesis of a full-length protein.[1][2] The restoration of even a small percentage of the full-length, functional protein can have a significant therapeutic benefit in many genetic diseases.

The following diagram illustrates this signaling pathway:

Quantitative Data

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been evaluated in preclinical studies. The following table summarizes key parameters from a study in healthy volunteers and provides context from preclinical findings.

| Parameter | Value | Species/Conditions | Reference |

| Tmax (subcutaneous) | 45 minutes - 1 hour | Healthy Human Volunteers (0.1 to 5.0 mg/kg) | [8] |

| Bioavailability (subcutaneous) | ~98% | Healthy Human Volunteers (0.3 mg/kg) | [8] |

| Elimination | Primarily renal excretion as unchanged parent compound | Healthy Human Volunteers | [8] |

| Accumulation | No apparent accumulation with twice-weekly dosing | Healthy Human Volunteers | [8] |

| Dose Proportionality | Plasma exposure (Cmax and AUC) increases proportionally with dose | Healthy Human Volunteers (0.1 to 5.0 mg/kg) | [8] |

Clinical Trial Dosing

This compound has been evaluated in several Phase 2 clinical trials. The dosing regimens have been designed to assess safety, tolerability, and efficacy across a range of doses.

| Clinical Trial Identifier | Indication | Dosing Regimen | Reference |

| NCT04135495 | Cystic Fibrosis (with G542X allele) | Intra-patient dose escalation from 0.3 up to 3.0 mg/kg/day (subcutaneous) | [5][9][10] |

| NCT05448755 | Alport Syndrome (with nonsense mutations) | 0.75 mg/kg/day (subcutaneous) for 8 weeks | [5][11] |

In Vitro Read-through Efficacy

The efficacy of this compound in promoting read-through of various nonsense mutations has been assessed in vitro. While specific percentage increases vary depending on the mutation and the cell type, studies have consistently demonstrated a dose-dependent increase in the production of full-length protein.

| Experimental System | Key Findings | Reference |

| DMS-114 cells (TP53 nonsense mutation) | Significant read-through of the premature stop codon, resulting in increased p53 protein expression. | [1][2] |

| Patient-derived organoids (Cystic Fibrosis) | Restoration of functional CFTR protein production. | [12] |

| RDEB and JEB patient-derived cells | Dose-dependent induction of Type VII collagen and laminin (B1169045) 332 expression, surpassing the levels achieved with gentamicin. | [4][5] |

Experimental Protocols

In Vitro Read-through Assays

Objective: To quantify the read-through efficiency of this compound for a specific nonsense mutation.

Methodology: Dual-Luciferase Reporter Assay

-

Construct Design: A reporter plasmid is constructed containing a Renilla luciferase gene followed by a nonsense mutation of interest, and then a firefly luciferase gene in the same reading frame.

-

Cell Transfection: A suitable mammalian cell line (e.g., HEK293T) is transfected with the dual-luciferase reporter plasmid.

-

Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Lysis and Luminescence Measurement: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and the activities of both Renilla and firefly luciferases are measured using a luminometer.

-

Data Analysis: The read-through efficiency is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity. An increase in this ratio in treated cells compared to control cells indicates successful read-through of the nonsense mutation.

Animal Models

Objective: To evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

Methodology: G542X Cystic Fibrosis Mouse Model

-

Animal Model: A genetically engineered mouse model carrying the G542X nonsense mutation in the Cftr gene is used.[13][14] These mice exhibit characteristics of cystic fibrosis, including reduced Cftr mRNA levels and lack of CFTR protein function.[13][14]

-

Treatment Administration: this compound is administered to the G542X mice, typically via subcutaneous injection, at various dose levels and frequencies. A control group receives a vehicle.

-

Efficacy Assessment:

-

Intestinal Organoid Swelling Assay: Intestinal organoids are generated from the G542X mice.[14] Following treatment with this compound, the organoids are stimulated with forskolin. Restoration of CFTR function is indicated by fluid secretion into the organoid lumen, leading to swelling, which can be quantified by microscopy.[14]

-

Nasal Potential Difference Measurement: This in vivo assay directly measures ion transport across the nasal epithelium, providing a functional readout of CFTR activity.

-

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine plasma concentrations of this compound and calculate key pharmacokinetic parameters.

-

Toxicology Assessment: Tissues are collected for histopathological analysis to evaluate any potential toxicity.

Experimental and Logical Workflows

The development of this compound follows a logical progression from initial screening to clinical evaluation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. eloxxpharma.com [eloxxpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Reading through the nonsense: Gentamicin and ELX-02 as rescuing therapies for epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Randomized, Double‐Blind, Placebo‐Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX‐02 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. eloxxpharma.com [eloxxpharma.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 13. A G542X cystic fibrosis mouse model for examining nonsense mutation directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A G542X cystic fibrosis mouse model for examining nonsense mutation directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Eukaryotic Ribosome Selective Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eukaryotic ribosome selective glycosides represent a class of small molecules with significant therapeutic potential, primarily through their ability to modulate protein synthesis. This guide provides a comprehensive overview of their mechanism of action, with a focus on aminoglycosides, their interaction with the eukaryotic ribosome, and their application in therapies for genetic diseases caused by premature termination codons (PTCs). We present a compilation of quantitative data on the activity of various glycosides, detailed experimental protocols for their study, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The ribosome, a highly conserved molecular machine, is responsible for protein synthesis in all living organisms. While targeting the prokaryotic ribosome has been a cornerstone of antibacterial therapy, the eukaryotic ribosome has emerged as a viable target for treating a range of human diseases, including genetic disorders and cancer.[1] Eukaryotic ribosome selective glycosides are compounds that preferentially interact with the 80S eukaryotic ribosome over its 70S prokaryotic counterpart.[2]

This selectivity is crucial for minimizing off-target effects and toxicity.[3] The most well-studied class of these compounds is the aminoglycosides, which have been shown to induce read-through of premature termination codons (PTCs), offering a promising therapeutic strategy for a variety of genetic diseases.[4][5][6] This guide will delve into the molecular mechanisms underpinning the action of these glycosides, provide quantitative data on their efficacy, and detail the experimental methodologies used to investigate their function.

Mechanism of Action

Eukaryotic ribosome selective glycosides, particularly aminoglycosides, exert their effects by binding to specific sites on the ribosome, primarily within the small ribosomal subunit (40S). Their primary binding site is the decoding center located in helix 44 (h44) of the 18S ribosomal RNA (rRNA).[4][7]

Key aspects of the mechanism of action include:

-

Binding to the Decoding Center: Aminoglycosides bind to the A-site of the decoding center, a region critical for ensuring the correct pairing between the mRNA codon and the tRNA anticodon.[6] This interaction induces a conformational change in the ribosome, which can lead to two primary outcomes.

-

Induction of Miscoding: The conformational change induced by aminoglycoside binding can reduce the fidelity of the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[8]

-

Read-through of Premature Termination Codons (PTCs): A key therapeutic application of these glycosides is their ability to promote the read-through of PTCs.[5][9] PTCs are nonsense mutations that result in the premature termination of protein synthesis and the production of a truncated, non-functional protein. Aminoglycosides, by binding to the decoding center, decrease the efficiency of termination factor recognition of the PTC, allowing a near-cognate tRNA to bind and protein synthesis to continue, ultimately producing a full-length, often functional, protein.[1][4]

Signaling Pathway of Aminoglycoside-Induced PTC Read-through

The following diagram illustrates the simplified signaling pathway of how aminoglycosides promote the read-through of premature termination codons.

Quantitative Data on Eukaryotic Ribosome Selective Glycosides

The efficacy of eukaryotic ribosome selective glycosides can be quantified by various parameters, including the half-maximal inhibitory concentration (IC50) for protein synthesis, the dissociation constant (Kd) for ribosome binding, and the efficiency of PTC read-through. The following tables summarize available quantitative data for common aminoglycosides.

Table 1: Inhibition of Eukaryotic Protein Synthesis by Aminoglycosides

| Compound | IC50 (µM) | Cell/System | Reference |

| G418 (Geneticin) | 2 | Eukaryotic Cytoplasmic | [3] |

| Gentamicin | >60 | Eukaryotic Cytoplasmic | [3] |

| Paromomycin | >60 | Eukaryotic Cytoplasmic | [3] |

| NB124 | Not specified, but more potent than G418 | Cancer cells | [9] |

Table 2: PTC Read-through Efficiency of Aminoglycosides

| Compound | Read-through Efficiency (%) | Target Gene (Mutation) | Cell Line | Reference |

| G418 (Geneticin) | ~47.3 | Progranulin (R493X) | HEK293T | [10] |

| G418 (Geneticin) | ~10 | Dystrophin (PTC) | Not specified | [10] |

| G418 (Geneticin) | ~20-35 | CFTR (PTC) | Not specified | [10] |

| G418 (Geneticin) | 12 | p53 (R213X) | Cancer cells | [9] |

| Gentamicin | <10 | Progranulin (R493X) | HEK293T | [10] |

| Gentamicin | ~30-50 | LAMB3 (PTC) | Not specified | [10] |

| Gentamicin | 8 | p53 (R213X) | Cancer cells | [9] |

| NB124 | Up to 80-fold increase over untreated | p53 reporter | Cancer cells | [9] |

Experimental Protocols & Workflows

A variety of experimental techniques are employed to study the interaction of glycosides with the eukaryotic ribosome and their effects on protein synthesis. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Methodology:

-

Prepare a cell-free translation extract: Typically, rabbit reticulocyte lysate or wheat germ extract is used as it contains all the necessary components for translation.

-

Set up the reaction: In a microplate well, combine the cell-free extract, an mRNA template encoding a reporter protein (e.g., luciferase), amino acids (including a radiolabeled one like ³⁵S-methionine or a fluorescent analog), and varying concentrations of the test compound.

-

Incubate: Incubate the reaction at 30°C for 60-90 minutes to allow for protein synthesis.

-

Quantify protein synthesis:

-

Radiolabeling: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Luciferase reporter: Add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

-

Data analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

Workflow Diagram:

Cycloheximide (B1669411) Chase Assay

This assay is used to determine the stability of a protein by inhibiting new protein synthesis and observing the degradation of the existing protein pool over time.

Methodology:

-

Cell Culture: Culture cells to an appropriate confluency.

-

Inhibit Protein Synthesis: Treat the cells with cycloheximide (a known eukaryotic protein synthesis inhibitor) at a concentration sufficient to block translation (e.g., 50-100 µg/mL).

-

Time Course: Collect cell samples at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).

-

Cell Lysis: Lyse the collected cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific to the protein of interest. Also, probe for a stable housekeeping protein (e.g., actin) as a loading control.

-

Data Analysis: Quantify the band intensities for the protein of interest at each time point, normalize to the loading control, and plot the protein levels over time to determine its half-life.

Workflow Diagram:

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. This allows for the determination of which proteins are being synthesized and at what rate.

Methodology:

-

Cell Lysis and Ribosome Arrest: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.

-

Nuclease Footprinting: Treat the lysate with RNase to digest all mRNA that is not protected by the ribosomes. This leaves behind ribosome-protected fragments (RPFs) of mRNA, typically 28-30 nucleotides in length.

-

Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) gradient.

-

RPF Extraction: Extract the RPFs from the isolated ribosomes.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, reverse transcribe them to cDNA, and amplify the cDNA by PCR to create a sequencing library.

-

Deep Sequencing: Sequence the RPF library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes. This data can be used to quantify the translation of individual genes, identify translation start sites, and analyze ribosome pausing.[13]

Workflow Diagram:

Conclusion

Eukaryotic ribosome selective glycosides, particularly aminoglycosides, hold immense promise as therapeutic agents for a variety of genetic diseases caused by premature termination codons. Their ability to modulate the function of the eukaryotic ribosome, leading to PTC read-through and the production of full-length, functional proteins, is a key area of ongoing research and drug development. A thorough understanding of their mechanism of action, coupled with robust and quantitative experimental methodologies, is essential for advancing these compounds from the laboratory to the clinic. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and providing practical guidance for future investigations.

References

- 1. Aminoglycoside antibiotics mediate context-dependent suppression of termination codons in a mammalian translation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basis for prokaryotic specificity of action of aminoglycoside antibiotics | The EMBO Journal [link.springer.com]

- 3. Increased Selectivity towards Cytoplasmic versus Mitochondrial Ribosome Confers Improved Efficiency of Synthetic Aminoglycosides in Fixing Damaged Genes: A Strategy for Treatment of Genetic Diseases Caused by Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Readthrough of stop codons by use of aminoglycosides in cells from xeroderma pigmentosum group C patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of new-generation aminoglycoside promoting premature termination codon readthrough in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. courses.edx.org [courses.edx.org]

- 13. static1.squarespace.com [static1.squarespace.com]

An In-depth Technical Guide to the Discovery and Development of Exaluren Disulfate (ELX-02)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exaluren disulfate (also known as ELX-02 and formerly as NB-124) is a first-in-class, investigational, synthetic aminoglycoside designed to address genetic diseases caused by nonsense mutations. Developed by Eloxx Pharmaceuticals, originating from research at the Technion-Israel Institute of Technology, Exaluren is engineered as a Eukaryotic Ribosome Selective Glycoside (ERSG). Its mechanism of action involves binding to the decoding site of the eukaryotic ribosome, which induces the read-through of premature termination codons (PTCs) and allows for the synthesis of full-length, functional proteins. This mechanism offers a therapeutic approach for a variety of genetic disorders where a nonsense mutation is the underlying cause. Currently, this compound is in Phase 2 clinical development for genetic diseases such as Cystic Fibrosis and Alport Syndrome. This guide provides a comprehensive overview of its discovery, development, mechanism of action, and the key experimental findings to date.

Discovery and Development History

The discovery of Exaluren stems from a rational drug design strategy aimed at overcoming the limitations of traditional aminoglycoside antibiotics for therapeutic read-through applications. While aminoglycosides like gentamicin (B1671437) have been observed to induce PTC read-through, their clinical utility for this purpose is hampered by significant toxicities, including nephrotoxicity and ototoxicity, which are linked to their interaction with mitochondrial ribosomes and their antibacterial activity.

The development program, initiated at the Technion-Israel Institute of Technology, focused on synthesizing novel aminoglycoside analogs with increased selectivity for the eukaryotic cytoplasmic ribosome over prokaryotic and mitochondrial ribosomes. This approach was hypothesized to enhance read-through efficacy while minimizing off-target toxicities. This research led to the identification of a series of compounds, with Exaluren (then NB-124) emerging as a lead candidate due to its potent read-through activity and improved safety profile in preclinical models.

Eloxx Pharmaceuticals has since advanced the development of this compound into clinical trials for several genetic diseases. The compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Cystic Fibrosis, Mucopolysaccharidosis Type I, Rett Syndrome, Alport Syndrome, and Cystinosis.

Mechanism of Action

Exaluren's therapeutic effect is achieved by modulating the function of the ribosome during protein synthesis. In the presence of a nonsense mutation, the ribosome encounters a premature termination codon (e.g., UGA, UAG, UAA) in the messenger RNA (mRNA) sequence. This typically leads to the recruitment of release factors, termination of translation, and production of a truncated, non-functional protein. The mRNA containing the PTC may also be targeted for degradation through the nonsense-mediated mRNA decay (NMD) pathway.

Exaluren binds to the A-site within the small ribosomal subunit. This binding alters the conformation of the ribosome, reducing its decoding fidelity. As a result, the ribosome is more likely to misread the PTC and recruit a near-cognate aminoacyl-tRNA instead of a release factor. This allows for the incorporation of an amino acid at the site of the nonsense mutation and the continuation of translation, ultimately leading to the production of a full-length protein. Furthermore, by promoting ribosomal read-through, Exaluren can also rescue the mRNA from NMD, thereby increasing the pool of available template for protein synthesis.

dot

Caption: Mechanism of action of this compound.

Quantitative Data Summary

Preclinical Efficacy

| Model System | Nonsense Mutation | Assay | Key Finding | Reference |

| DMS-114 Cells | TP53 (R213X) | Immunofluorescence | EC50 of 238 µM for nuclear p53 protein restoration | [1] |

| Patient-Derived Organoids | CFTR (G542X) | Forskolin-Induced Swelling (FIS) | Dose-dependent increase in CFTR function | [2] |

| Patient-Derived Organoids | CFTR (G542X/G542X) | qRT-PCR | 5-fold increase in CFTR mRNA | [3] |

| CtnsY226X Mouse Model | Ctns (Y226X) | Cystine Accumulation | Reduction in kidney half-cystine levels with 10 mg/kg SC administration | [3] |

Preclinical Pharmacokinetics

| Species | Dose and Route | Tmax | Terminal Half-life (T1/2) | Key Observation | Reference |

| Mouse | 10 mg/kg SC (single) | 0.25 h | 0.5 h | Rapid absorption and elimination from plasma | [4] |

| Mouse | 10 & 30 mg/kg SC (repeated) | - | - | Dose-dependent tissue accumulation, highest in kidney | [4] |

Clinical Pharmacokinetics (Phase 1, Healthy Volunteers)

| Dose (SC) | Bioavailability | Metabolism | Excretion | Key Observation | Reference |

| 0.3 mg/kg | ~98% | Not metabolized | Primarily in urine as unchanged drug | Dose-proportional plasma exposure with no apparent accumulation | [5] |

Experimental Protocols

In Vitro Read-Through Assay (p53 Restoration)

Objective: To quantify the ability of Exaluren to restore full-length p53 protein in a cell line with a TP53 nonsense mutation.

Cell Line: DMS-114 human small cell lung carcinoma cells, which harbor an R213X nonsense mutation in the TP53 gene.

Methodology:

-

Cell Culture: DMS-114 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 48 hours.

-

Immunofluorescence:

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin.

-

Cells are incubated with a primary antibody against p53 (e.g., mouse anti-p53, DO-1) overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488).

-

Nuclei are counterstained with DAPI.

-

-

Imaging and Analysis:

-

Images are acquired using a high-content imaging system.

-

The intensity of nuclear p53 fluorescence is quantified using image analysis software.

-

An EC50 value is calculated from the dose-response curve.[1]

-

dot

Caption: Workflow for the p53 restoration immunofluorescence assay.

CFTR Function Assay in Patient-Derived Intestinal Organoids